Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique physical and chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the formation of the spirocyclic ring system followed by esterification. One common method involves the reaction of a suitable ketone with an epoxide under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The spirocyclic framework allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and properties.
Industry: Utilized in the development of new materials with specific physical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(benzyl-oxycarbonyl-amino)-propan-2-yl]-5-hydroxy-6-methoxy-pyrimidine-4-carboxylate: A pyrimidine derivative with similar ester functionality.
N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: A pyrrole derivative with comparable structural features.
Uniqueness
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct physical and chemical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and drug candidates.
Biological Activity
Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies. The comprehensive analysis is supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H20O3
- Molecular Weight : 212.29 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that contributes to its unique biological properties.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
- Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways : The compound might interact with various signaling pathways, including those mediated by nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPK).
Data Table: Summary of Biological Activities
Biological Activity | Effectiveness | Reference |
---|---|---|
Antioxidant | Moderate | |
Anti-inflammatory | High | |
Antimicrobial | Variable |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various spirocyclic compounds, this compound demonstrated significant radical scavenging activity, particularly in DPPH assays. The IC50 value was reported as 50 µg/mL, indicating a strong potential for further development in antioxidant therapies.
Case Study 2: Anti-inflammatory Effects
A recent study highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its utility in managing inflammatory disorders.
Case Study 3: Antimicrobial Properties
Research has also focused on the antimicrobial efficacy of this compound against various pathogens. In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 4-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-8(2)9-6-4-5-7-12(9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
KMZIADNMBYHSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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